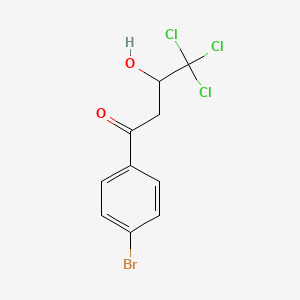

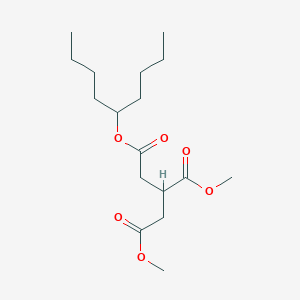

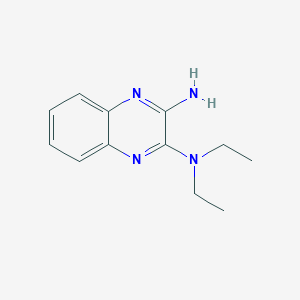

![molecular formula C19H19N3O2 B14248198 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- CAS No. 351071-45-9](/img/structure/B14248198.png)

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrido-pyrimidinone core fused with a morpholine and a phenylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives can be achieved through various methods. One notable approach involves the copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation . This method utilizes 1,4-enediones and 2-aminoheterocycles as starting materials, with air serving as the oxidant. The reaction proceeds under mild conditions and offers high yields.

Another method involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . This protocol is simple and efficient, making it suitable for the preparation of diverse 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The copper-catalyzed domino synthesis mentioned earlier can be adapted for large-scale production due to its operational simplicity and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives undergo various chemical reactions, including:

Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported, yielding 3-ArS/ArSe derivatives.

Alkenylation: Palladium-catalyzed direct alkenylation through C–H activation using oxygen as the terminal oxidant.

Common Reagents and Conditions

Chalcogenation: Reagents such as aryl sulfides and selenides are used under mild conditions to achieve high yields.

Alkenylation: Palladium catalysts and oxygen are employed to facilitate the C–H activation and subsequent alkenylation.

Major Products Formed

Chalcogenation: 3-ArS/ArSe derivatives.

Alkenylation: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Aplicaciones Científicas De Investigación

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have a wide range of applications in scientific research:

Medicinal Chemistry: These compounds are investigated for their potential as anticancer agents due to their ability to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) isoform alpha (PI3Kα).

Organic Synthesis: They serve as key intermediates in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

Biological Research: The derivatives are used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.

Mecanismo De Acción

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves the inhibition of specific molecular targets. For instance, the inhibition of PI3Kα leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s structural features enable it to interact with the active sites of target enzymes, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its use in alkenylation reactions.

3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one: Synthesized through metal-free chalcogenation.

Uniqueness

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- stands out due to its unique combination of a morpholine ring and a phenylmethyl group. This structural arrangement enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Propiedades

Número CAS |

351071-45-9 |

|---|---|

Fórmula molecular |

C19H19N3O2 |

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |

Clave InChI |

RHFIIAFWVZFBMT-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

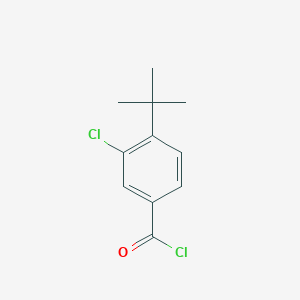

![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)

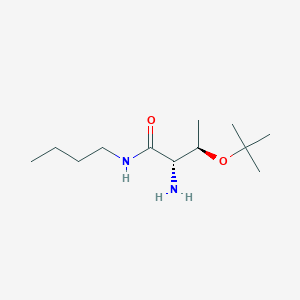

![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

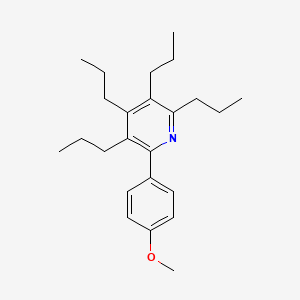

![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)

![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)